molecular formula C30H34N6O12S2 B601458 (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 491878-07-0

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B601458
CAS No.: 491878-07-0
M. Wt: 734.77
InChI Key:
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Description

The compound (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including nitro, hydroxyl, sulfamoylamino, and carboxylate groups, which contribute to its diverse reactivity and potential utility.

Mechanism of Action

Target of Action

Doripenem Impurity 1, also known as “4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” or “(4-nitrophenyl)methyl ester”, primarily targets bacterial enzymes called penicillin-binding proteins (PBPs) . PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall .

Mode of Action

Like other beta-lactam antibiotics, the bactericidal mechanism of action of Doripenem Impurity 1 is mostly due to cell death after inhibition of PBPs . By inhibiting these enzymes, the compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis process leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Doripenem Impurity 1 is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound prevents the normal synthesis and functioning of the bacterial cell wall, leading to cell death . The compound also has significant in vitro activity against a variety of bacteria, including streptococci, methicillin-susceptible staphylococci, Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter species, and Bacteroides fragilis .

Pharmacokinetics

The pharmacokinetics of Doripenem Impurity 1 have been studied in healthy subjects. In the dose range of 0.25 to 1.0 g, doripenem showed linear pharmacokinetics . The compound is well tolerated, and the cumulative urinary recovery rate of doripenem was 68.1–72.0% within 24 hours . Doripenem at 1.0 g with a prolonged infusion time of 4 h was predicted to be effective against pathogens with minimum inhibitory concentrations (MICs) as high as 8 mg/L .

Result of Action

The primary result of Doripenem Impurity 1’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of serious infections of the urinary tract, kidney, and abdomen that are caused by susceptible bacteria .

Action Environment

The action of Doripenem Impurity 1 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the bicyclic core: The 1-azabicyclo[3.2.0]hept-2-ene core is synthesized through a series of cyclization reactions.

    Introduction of functional groups: The hydroxyl, methyl, and sulfanyl groups are introduced through selective functionalization reactions.

    Attachment of the pyrrolidinyl moiety: The pyrrolidinyl group is attached via a nucleophilic substitution reaction.

    Final modifications: The nitrophenyl and methoxycarbonyl groups are introduced in the final steps through esterification and nitration reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The sulfamoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential use as a drug candidate due to its multiple functional groups that can interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(aminomethyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
  • (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(methylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Uniqueness

The presence of the sulfamoylamino group in the compound makes it unique compared to similar compounds. This group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46)/t16-,17-,22+,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMWAKGHQALBE-KVGGNSOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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